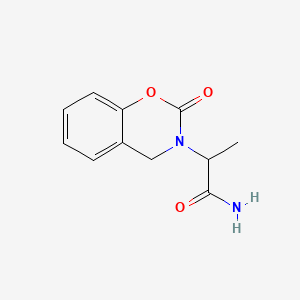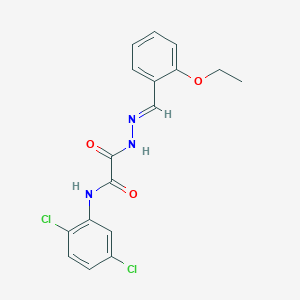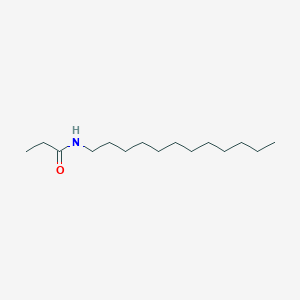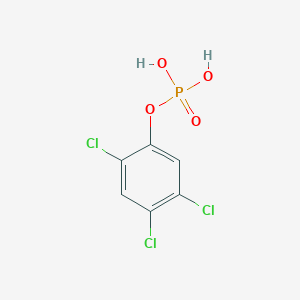
N-Methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a propanamide group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The propanamide group can be introduced through subsequent reactions, such as amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazine ring or the propanamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules and materials.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)butanamide: Contains a butanamide group, offering different chemical properties.
Uniqueness
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is unique due to its specific combination of the benzoxazine ring and propanamide group, which may confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
18464-41-0 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)propanamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)16-11(13)15/h2-5,7H,6H2,1H3,(H2,12,14) |
Clave InChI |
WRSMQDZLWJKPLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)N1CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)

![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
